4-{6-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine
Overview
Description
4-{6-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring attached to a pyrimidine core, which is further substituted with a piperazine ring bearing a 3,4-dimethylbenzenesulfonyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with piperazine.
Attachment of the 3,4-Dimethylbenzenesulfonyl Group: The 3,4-dimethylbenzenesulfonyl group is attached to the piperazine ring through a sulfonylation reaction using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Morpholine Ring: The final step involves the cyclization of the intermediate with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
4-{6-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity and other antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-{6-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the piperazine and morpholine rings may facilitate binding to various biological targets, modulating their function and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one: Shares the 3,4-dimethylbenzenesulfonyl piperazine moiety but differs in the core structure.
6-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-N-ethyl-2-methylpyrimidin-4-amine: Similar pyrimidine core with different substituents.
Uniqueness
4-{6-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine is unique due to the combination of its morpholine, piperazine, and pyrimidine rings, along with the 3,4-dimethylbenzenesulfonyl group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[6-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3S/c1-16-4-5-19(14-17(16)2)30(27,28)26-8-6-24(7-9-26)20-15-21(23-18(3)22-20)25-10-12-29-13-11-25/h4-5,14-15H,6-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYXASVPDCCGPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N4CCOCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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